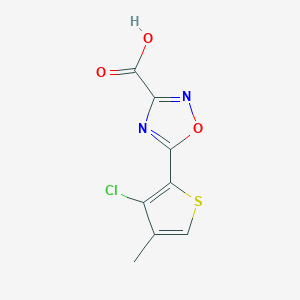
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methyl ester group at the 2-position, a hydroxyl group at the 4-position, and a partially saturated indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions. For Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, the starting materials could include 4-hydroxyphenylhydrazine and methyl pyruvate, reacting under acidic conditions to form the desired indole derivative .
-
Pictet-Spengler Reaction: : Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. This method can be adapted to introduce the hydroxyl and ester functionalities at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis or Pictet-Spengler reaction for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone-like structures. Common oxidizing agents include potassium permanganate or chromium trioxide .
-
Reduction: : The compound can be reduced at the ester group to form the corresponding alcohol. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can introduce various substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the behavior of indole derivatives in biological systems. Its hydroxyl and ester groups make it a useful probe for investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical research utilizes this compound as a building block for synthesizing potential drug candidates. Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active indole moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxyindole-2-carboxylate: Lacks the dihydro component, making it more aromatic and less flexible.
Methyl 2,3-dihydro-1H-indole-2-carboxylate: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid: Has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its combination of a hydroxyl group, a methyl ester, and a partially saturated indole ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3 |
InChI-Schlüssel |
MDOBAIQGRXOKAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(N1)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)







![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)

![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

